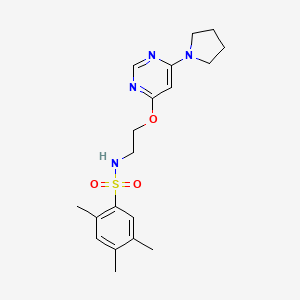
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, also known as DMADP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMADP is a triazole-based compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC activity, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate promotes the acetylation of histones, which leads to the activation of gene expression.
Biochemical and Physiological Effects:
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to induce apoptosis (programmed cell death) in cancer cells, which suggests its potential application in cancer therapy. methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to have neuroprotective effects by promoting the survival of neurons and inhibiting neuroinflammation.
Advantages and Limitations for Lab Experiments
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has several advantages for use in lab experiments, including its high purity and stability, and its ability to inhibit HDAC activity. However, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the study of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, including its potential applications in cancer therapy, neurodegenerative diseases, and other disorders. Further studies are needed to determine the optimal dosage and administration route of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, as well as its potential side effects. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate can be synthesized using different methods, including the reaction of 3-(dimethylamino)-1-propyne with ethyl 2-azidoacetate, followed by the addition of sodium methoxide. Another method involves the reaction of 3-(dimethylamino)-1-propyne with ethyl 2-azidoacetate, followed by the addition of methyl acrylate and sodium methoxide. Both methods have been reported to yield methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate with good purity and yield.
Scientific Research Applications
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation. HDAC inhibitors have been studied for their potential applications in cancer therapy, neurodegenerative diseases, and other disorders.
properties
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11(2)4-7(8(13)14-3)12-6-9-5-10-12/h4-6H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJUSMMANCNEL-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387033.png)
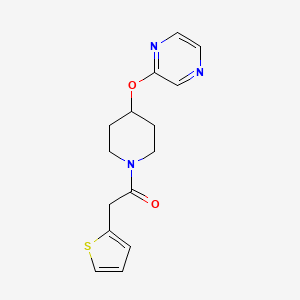
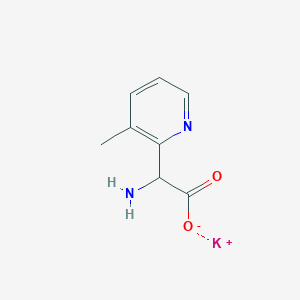

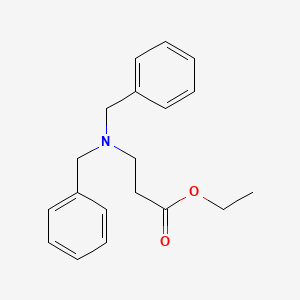

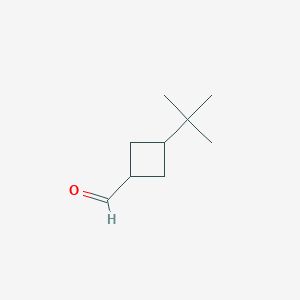
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)
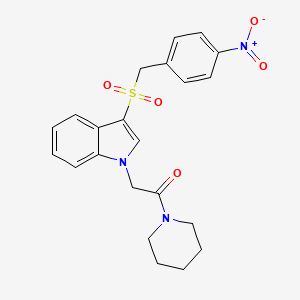
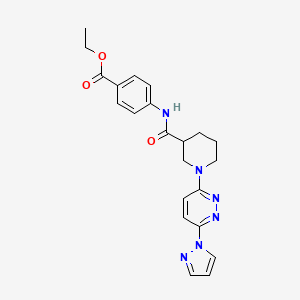

![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)
